molecular formula C10H9NO3 B12892807 3-Ethyl-5-nitro-1-benzofuran CAS No. 88521-68-0

3-Ethyl-5-nitro-1-benzofuran

Cat. No.: B12892807
CAS No.: 88521-68-0
M. Wt: 191.18 g/mol
InChI Key: IZLDDWHDXPQYAJ-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an ethyl group at the third position and a nitro group at the fifth position of the benzofuran ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitrobenzofuran typically involves the nitration of 3-ethylbenzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and to avoid over-nitration. The reaction conditions are carefully controlled to achieve the desired substitution pattern on the benzofuran ring .

Industrial Production Methods: Industrial production of 3-Ethyl-5-nitrobenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as crystallization and chromatography is essential to purify the final product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Ethyl-5-aminobenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: 3-Carboxy-5-nitrobenzofuran.

Scientific Research Applications

3-Ethyl-5-nitrobenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-nitrobenzofuran is primarily related to its ability to interact with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

  • 3-Methyl-5-nitrobenzofuran
  • 3-Propyl-5-nitrobenzofuran
  • 3-Ethyl-4-nitrobenzofuran

Comparison: 3-Ethyl-5-nitrobenzofuran is unique due to the specific positioning of the ethyl and nitro groups, which significantly influence its chemical reactivity and biological activity. Compared to 3-Methyl-5-nitrobenzofuran, the ethyl group in 3-Ethyl-5-nitrobenzofuran provides increased lipophilicity, potentially enhancing its membrane permeability and biological interactions. The position of the nitro group also plays a crucial role in determining the compound’s reactivity and the types of reactions it can undergo .

Properties

CAS No.

88521-68-0

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-ethyl-5-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO3/c1-2-7-6-14-10-4-3-8(11(12)13)5-9(7)10/h3-6H,2H2,1H3

InChI Key

IZLDDWHDXPQYAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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